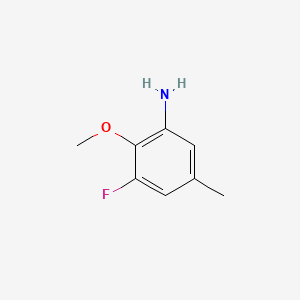

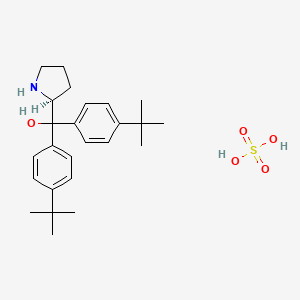

3-Fluoro-2-methoxy-5-methylaniline

説明

科学的研究の応用

Biomarkers of Xenobiotic Toxicity

Research has used related fluoroanilines to identify novel biomarkers of xenobiotic toxicity. For instance, 2-fluoro-4-methylaniline-treated earthworms showed specific biochemical changes, indicating potential for these compounds in toxicological studies (Bundy et al., 2002).

High-Affinity Nucleobase-Specific Hybridization Probes

A study on 3-fluoro-6-methylaniline nucleoside, incorporated into an oligonucleotide, demonstrated its use as a high-affinity, nucleobase-specific hybridization probe. This has implications for DNA research and genetic engineering (Aro-Heinilä, Lönnberg, & Virta, 2019).

Synthesis of Organic Compounds

2-Fluoro-3-methoxy-1,3-butadienes, which are structurally related to 3-Fluoro-2-methoxy-5-methylaniline, are synthesized for use in organic chemistry, particularly in cycloaddition reactions (Patrick, Rogers, & Gorrell, 2002).

Microsomal Metabolism Studies

The metabolism of related compounds, such as 2-halogenated 4-methylanilines, was investigated using rat liver microsomes. This has relevance in pharmacology and toxicology (Boeren et al., 1992).

Nuclear Magnetic Resonance Studies

3-Fluoroanisole, a compound related to 3-Fluoro-2-methoxy-5-methylaniline, has been studied using nuclear magnetic resonance, aiding in understanding molecular structures and interactions (Schaefer & Sebastian, 1989).

Pharmaceutical Industry Applications

A rhodium-catalyzed oxidative annulation of 2-vinylanilines with α-diazocarbonyl compounds, including fluorinated anilines, was developed for constructing quinoline-2-carboxylate derivatives. This has potential applications in pharmaceuticals (Wang et al., 2018).

特性

IUPAC Name |

3-fluoro-2-methoxy-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLWKSGFPLLESR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-2-methoxy-5-methylaniline | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-N-[2-(piperazin-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B592431.png)

![N-[2-(Diethylamino)ethyl]hydroxylamine](/img/structure/B592445.png)